![molecular formula C12H12N2O4S B5731588 N-(5-methyl-3-isoxazolyl)-2-(phenylsulfonyl)acetamide](/img/structure/B5731588.png)
N-(5-methyl-3-isoxazolyl)-2-(phenylsulfonyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to "N-(5-methyl-3-isoxazolyl)-2-(phenylsulfonyl)acetamide" involves complex organic reactions. For instance, derivatives of this compound have been synthesized through nucleophilic substitution reactions involving isoxazole compounds with substituted benzene sulfonyl chloride, indicating a multi-step synthesis process involving halogenated intermediates and sulfonyl chloride compounds (Qi Hao-fei, 2011).
Future Directions
Mechanism of Action
Target of Action
It is related to sulfamethoxazole , a type of sulfonamide antibiotic. Sulfonamides typically target bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including sulfamethoxazole, act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid in bacteria . Folic acid is a crucial component in the synthesis of nucleic acids and proteins. Therefore, the inhibition of folic acid synthesis leads to a decrease in bacterial growth and reproduction .
Result of Action
This is due to its inhibition of folic acid synthesis, which is necessary for bacterial growth and reproduction .
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPIIVHKZXJQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide |
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